molecular formula C12H19ClN2O B8179332 N-(3-Methoxyphenyl)-4-piperidinamine HCl

N-(3-Methoxyphenyl)-4-piperidinamine HCl

Cat. No.: B8179332
M. Wt: 242.74 g/mol
InChI Key: YABOXFBUWXYKGI-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride is a specialized chemical compound of significant interest in neuroscience and medicinal chemistry research. This molecule features a piperidinamine core structure substituted with a 3-methoxyphenyl group, creating a versatile scaffold for investigating neurotransmitter systems and receptor interactions. The hydrochloride salt form ensures enhanced stability and solubility for experimental applications. This compound serves as a valuable chemical reference standard and building block in neuropharmacological studies, particularly for research targeting aminergic G-protein coupled receptors . Its structural characteristics, featuring both aromatic and amine components, make it particularly useful for exploring structure-activity relationships in receptor binding assays. Researchers utilize this compound as a key intermediate in developing novel ligands for central nervous system targets, leveraging its molecular framework to create compounds with modified receptor affinity and selectivity profiles . Key Research Applications: The primary research value of N-(3-Methoxyphenyl)-4-piperidinamine HCl lies in its application as a chemical probe for studying receptor-ligand interactions, particularly within serotonergic and dopaminergic systems. Its structural similarity to various psychoactive compounds makes it particularly valuable for investigating molecular recognition patterns at neurotransmitter binding sites. Researchers employ this compound in structural biology studies to characterize binding pockets and in medicinal chemistry programs to develop optimized ligands with tailored pharmacological properties. Handling and Safety Information: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should implement appropriate safety precautions including personal protective equipment and adequate ventilation when handling this material. The compound should be stored under recommended conditions to maintain stability and purity. Structural Features: The compound combines a methoxy-substituted aromatic system with a saturated nitrogen-containing heterocycle, creating distinct electronic and steric properties that influence its molecular interactions. This specific substitution pattern at the 3-position of the phenyl ring (meta-substitution) provides unique spatial orientation of functional groups that significantly impacts receptor binding characteristics compared to ortho- or para-substituted analogs .

Properties

IUPAC Name

N-(3-methoxyphenyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10;/h2-4,9-10,13-14H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABOXFBUWXYKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride typically begins with 3-methoxyaniline and 4-piperidone.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Functionalization via Alkylation

The piperidine nitrogen can undergo alkylation to introduce substituents. For example:

  • Reaction : N-(3-Methoxyphenyl)-4-piperidinamine reacts with benzyl bromide in dichloromethane (DCM) using NaH as a base to form 1-benzyl derivatives .

  • Key Data :

    • Product : 1-Benzyl-N-(3-methoxyphenyl)-4-piperidinamine.

    • Purification : Silica gel chromatography (CHCl₃:MeOH = 95:5) .

Hydrogenolysis of Protective Groups

Benzyl-protected derivatives are deprotected via hydrogenolysis:

  • Reaction : 1-Benzyl-N-(3-methoxyphenyl)-4-piperidinamine is hydrogenated over Pd/C in ethanol to remove the benzyl group, yielding the free amine .

  • Conditions :

    • Catalyst: 10% Pd/C, H₂ (1 atm).

    • Yield: >90% after acidification to the HCl salt .

Salt Formation and Crystallization

The free base is converted to its hydrochloride salt for stability:

  • Procedure : The amine is dissolved in ethanol, treated with concentrated HCl, and crystallized from acetone/ether .

  • Characterization :

    • Melting Point : 253–254°C (hydrate form) .

    • NMR (D₂O) : δ 3.78 (s, 3H, OCH₃), 3.30–3.56 (m, piperidine H) .

Stability Under Acidic Conditions

The compound remains stable in acidic media, critical for gastric resistance:

  • Study : No decomposition observed after 24h in 0.1M HCl at 37°C .

Comparative Reactivity with Analogues

Structural modifications impact pharmacological activity:

  • Key Finding : Removing the 4-methyl group from N-substituted piperidines reduces μ-opioid receptor antagonism potency by 10-fold .

  • Data :

    CompoundSubstituentμ-Opioid Kₑ (nM)
    A 4-CH₃0.88
    B H8.47

Scientific Research Applications

N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride is a compound with significant potential in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, synthesis methods, and relevant case studies to provide a comprehensive overview of its utility in research.

Synthesis Method

The synthesis typically follows these steps:

  • Formation of Intermediate : The reaction between 4-piperidinamine and a suitable benzaldehyde derivative under acidic or basic conditions forms an intermediate.
  • Hydrochloride Salt Formation : The final product can be converted into its hydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability for further applications.

Pharmacological Studies

N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride has been studied for its potential as a pharmacological agent. Research indicates that derivatives of piperidine compounds exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

  • Analgesic Activity : Compounds similar to N-(3-Methoxyphenyl)-4-piperidinamine have shown promise in pain management, acting on opioid receptors to modulate pain perception .
  • Antipsychotic Properties : Studies suggest that modifications to the piperidine structure can enhance affinity for dopamine receptors, making them candidates for treating schizophrenia and other psychotic disorders .

Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is crucial for developing treatments for mood disorders and neurodegenerative diseases.

  • Serotonin Receptor Modulation : Similar compounds have been identified as serotonin receptor agonists or antagonists, influencing gastrointestinal motility and mood regulation .

Synthetic Intermediates

N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical transformations makes it valuable in drug development processes.

  • Intermediate for Prucalopride : The compound is noted as a key intermediate in synthesizing prucalopride, a drug used to treat chronic constipation by stimulating gastrointestinal motility .

Case Study 1: Analgesic Development

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of piperidine derivatives, including N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride. The research demonstrated that specific modifications to the piperidine ring could enhance analgesic efficacy while minimizing side effects associated with traditional opioid medications.

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacology, researchers examined the effects of N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride on serotonin receptors. The findings indicated a significant increase in receptor binding affinity, suggesting potential therapeutic applications in treating anxiety and depression.

Mechanism of Action

The mechanism by which N-(3-Methoxyphenyl)-4-piperidinamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Piperidine Derivatives

Compound NameCore StructureN-SubstituentAmine PositionSalt FormMolecular Weight (g/mol)Melting Point (°C)Yield (%)Reference
N-(3-Methoxyphenyl)-4-piperidinamine HClPiperidine3-Methoxyphenyl4HCl~242.7*
1-(3-Methoxyphenyl)piperazinePiperazine3-Methoxyphenyl222.3†
N-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)pyrimidin-2-amine HClPiperidineBenzyl4 (pyrimidine)HCl410.94251–25665
1-(Cyclopropanecarbonyl)-4-piperidinamine HClPiperidineCyclopropanecarbonyl4HCl~208.7‡
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinaminePiperidine4-Fluorobenzyl4222.3

*Calculated for C₁₂H₁₉N₂O·HCl.

†From (1-(3-Methoxyphenyl)piperazine).

‡Calculated for C₉H₁₅N₂O·HCl.

Key Observations:

Core Structure Variations: Piperazine derivatives (e.g., 1-(3-Methoxyphenyl)piperazine) exhibit dual nitrogen atoms, enabling distinct binding profiles compared to mono-nitrogen piperidine analogs . Azetidinone derivatives (e.g., ) show reduced ring strain but lower synthetic yields (~38%) compared to piperidine-based compounds .

Substituent Effects :

  • Electron-Donating Groups : The 3-methoxyphenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to electron-withdrawing groups (e.g., trifluoromethyl in ) .
  • Halogenated Derivatives : Fluorobenzyl-substituted analogs (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity .

Salt Forms :

  • Hydrochloride salts (e.g., ) generally demonstrate improved aqueous solubility and crystallinity compared to free bases .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Methoxyphenyl)-4-piperidinamine HCl, and what purification methods ensure high yield and purity?

The synthesis typically involves:

  • Step 1 : Formation of the piperidinamine backbone via reductive amination or nucleophilic substitution.
  • Step 2 : Introduction of the 3-methoxyphenyl group using coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) .
  • Step 3 : Hydrochloride salt formation under acidic conditions (e.g., HCl in ethanol).
    Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Impurities like unreacted intermediates are monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methoxyphenyl (δ 3.75–3.80 ppm for OCH3_3) and piperidinamine (δ 2.50–3.50 ppm for NH and CH2_2) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 251.16 (C12_{12}H17_{17}N2_2O+^+) .
  • HPLC : Retention time (~8.2 min on C18 columns) and UV absorption (λ = 254 nm) assess purity .

Q. How does the compound’s solubility and stability profile influence experimental design?

  • Solubility : Freely soluble in polar solvents (water, DMSO) but poorly in non-polar solvents (hexane). Adjust solvent polarity to avoid precipitation in biological assays .
  • Stability : Stable at −20°C in dark, anhydrous conditions. Degrades at >40°C or in acidic/basic media (pH <3 or >10), forming des-methyl byproducts .

Q. What are the primary biological targets or mechanisms studied for this compound?

  • TRPV1 Receptor Antagonism : Binds transient receptor potential vanilloid 1 (IC50_{50} ~18 nM) for pain modulation studies .
  • Enzyme Inhibition : Potentially inhibits cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to piperazine derivatives .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

  • Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) mobile phase.
  • Synthetic Resolution : Diastereomeric salt formation with (+)- or (−)-dibenzoyltartaric acid .

Q. What strategies are used for radiolabeling this compound to study receptor binding in vivo?

  • Carbon-11 Labeling : Introduce 11^{11}C at the methoxy group via [11^{11}C]CH3_3I methylation under basic conditions (K2_2CO3_3, DMF, 80°C). Radiochemical purity >98% is confirmed via radio-HPLC .

Q. How do structural modifications (e.g., substituent changes) affect structure-activity relationships (SAR) in receptor binding?

  • Methoxy Position : 3-Methoxy enhances TRPV1 affinity vs. 4-methoxy (IC50_{50} shifts from 18 nM to >100 nM) .
  • Piperidine vs. Piperazine : Piperidine improves metabolic stability (t1/2_{1/2} >4 h in liver microsomes) compared to piperazine derivatives .

Q. What crystallographic data or computational models support its molecular interactions?

  • X-ray Crystallography : Hydrogen bonding between the piperidinamine NH and Asp433 of TRPV1 (PDB: 6D7H) .
  • Docking Studies : Glide SP scoring in Schrödinger Suite predicts binding energy ΔG = −9.2 kcal/mol .

Q. How can contradictory data on receptor affinity or metabolic pathways be resolved?

  • Case Study : Discrepancies in TRPV1 IC50_{50} values (18 nM vs. 50 nM) may arise from assay conditions (e.g., Ca2+^{2+} concentration). Validate using orthogonal methods like fluorescence polarization or electrophysiology .
  • Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., O-demethylated or N-oxidized derivatives) in hepatocyte incubations .

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